An In-depth Technical Guide to 5-Bromo-4-chloronicotinic Acid
An In-depth Technical Guide to 5-Bromo-4-chloronicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-4-chloronicotinic acid, a halogenated pyridine carboxylic acid, is a key structural motif and versatile building block in modern medicinal chemistry and drug discovery. Its strategic placement of chloro and bromo substituents on the pyridine ring, coupled with the carboxylic acid handle, provides a trifecta of reactive sites for molecular elaboration. This guide offers a comprehensive overview of its chemical properties, analytical characterization, and reactivity profile, providing researchers with the foundational knowledge required to effectively utilize this compound in complex synthetic endeavors. While specific experimental data for this isomer is not widely published, this paper will establish its properties based on established chemical principles and available data for structurally related analogs.
Physicochemical and Structural Properties
5-Bromo-4-chloronicotinic acid is a solid compound at room temperature, whose utility is defined by its structural and electronic characteristics. The electron-withdrawing nature of the nitrogen atom, two halogen substituents, and the carboxylic acid group renders the pyridine ring electron-deficient, influencing its reactivity in subsequent chemical transformations.
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Caption: Chemical Structure of 5-Bromo-4-chloronicotinic acid.
Table 1: Chemical Identifiers and Properties
| Property | Value | Reference |
| IUPAC Name | 5-Bromo-4-chloropyridine-3-carboxylic acid | |
| CAS Number | 1256790-85-8 | [1] |
| Molecular Formula | C₆H₃BrClNO₂ | [1] |
| Molecular Weight | 236.45 g/mol | [1] |
| Canonical SMILES | C1=C(C(=C(C=N1)Br)Cl)C(=O)O | |
| Storage Conditions | Inert atmosphere, 2-8°C | |
| Hazard Information | H302 (Harmful if swallowed), H315 (Causes skin irritation) |
Spectroscopic and Analytical Characterization
Accurate characterization is paramount for ensuring the identity and purity of starting materials in a synthetic workflow. The following sections detail the expected spectroscopic signatures for 5-Bromo-4-chloronicotinic acid based on established principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be simple, showing two distinct signals in the aromatic region for the two protons on the pyridine ring. Due to the electron-withdrawing effects of the nitrogen and halogen atoms, these protons will be deshielded, appearing at a downfield chemical shift, likely between 8.0 and 9.5 ppm. Each signal should appear as a singlet or a very finely split doublet, depending on the coupling constant. The acidic proton of the carboxylic acid will appear as a broad singlet, typically at a very downfield position (>10 ppm), and its position can be highly dependent on the solvent and concentration.
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¹³C NMR: The carbon NMR spectrum will provide direct insight into the carbon skeleton. Six distinct signals are expected:
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Carboxylic Carbon (C=O): This signal will be the most downfield, typically in the 165-175 ppm range.
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Aromatic Carbons: The five carbons of the pyridine ring will appear in the aromatic region (approx. 120-160 ppm). The carbons directly attached to the electronegative halogens (C-Br and C-Cl) and nitrogen will be significantly influenced, leading to characteristic shifts that can be predicted using computational models or inferred from databases of similar compounds.
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Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight and elemental composition.
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Expected Molecular Ion Peak: Due to the presence of bromine and chlorine, the molecular ion peak will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), while chlorine has two, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This will result in a cluster of peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺ with predictable relative intensities, unequivocally confirming the presence of one bromine and one chlorine atom. The nominal mass of the most abundant isotopologue (with ⁷⁹Br and ³⁵Cl) is 235 amu.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
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Key Absorptions:
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O-H Stretch (Carboxylic Acid): A very broad band is expected in the range of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.
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C=O Stretch (Carboxylic Acid): A strong, sharp absorption should appear around 1700-1730 cm⁻¹.
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C=C and C=N Stretches (Aromatic Ring): Multiple bands of variable intensity are expected in the 1400-1600 cm⁻¹ region.
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C-Cl and C-Br Stretches: These absorptions appear in the fingerprint region, typically below 800 cm⁻¹.
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Synthesis and Reactivity
Synthetic Pathways
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Caption: Conceptual workflow for the synthesis of the target compound.
Reactivity Profile and Applications in Drug Development
The true value of 5-Bromo-4-chloronicotinic acid for medicinal chemists lies in its versatile reactivity, which allows for selective functionalization at three key positions.
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Carboxylic Acid (Position 3): The carboxyl group is readily converted into a wide range of functionalities, including esters, amides, and acyl halides. This is a cornerstone of library synthesis, allowing for the introduction of diverse R-groups to probe structure-activity relationships (SAR).
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Bromo Group (Position 5): The C-Br bond is an excellent handle for transition-metal-catalyzed cross-coupling reactions. Its reactivity makes it particularly suitable for Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the efficient formation of C-C, C-N, and C-O bonds, enabling the construction of complex biaryl and heteroaryl scaffolds often found in kinase inhibitors and other targeted therapies.
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Chloro Group (Position 4): The C-Cl bond is generally less reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions. This differential reactivity is a powerful tool for synthetic chemists, as it allows for sequential, site-selective couplings. For example, a Suzuki coupling can be performed selectively at the C-Br position, leaving the C-Cl bond intact for a subsequent, different coupling reaction under more forcing conditions.
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Caption: Key reaction pathways for 5-Bromo-4-chloronicotinic acid.
This ability to act as a versatile scaffold makes 5-Bromo-4-chloronicotinic acid an attractive starting material for the synthesis of novel compounds with potential therapeutic applications, particularly in oncology and inflammatory diseases where substituted pyridine cores are prevalent.
Safety and Handling
As a laboratory chemical, 5-Bromo-4-chloronicotinic acid should be handled with appropriate care. It is classified as harmful if swallowed and causes skin irritation. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. The compound should be stored in a cool, dry, and well-ventilated area under an inert atmosphere to ensure its stability.
Conclusion
5-Bromo-4-chloronicotinic acid is a high-value synthetic intermediate with significant potential in pharmaceutical research. Its well-defined reactive sites—the carboxylic acid, the highly reactive bromo substituent, and the less reactive chloro substituent—provide a strategic platform for the synthesis of complex molecules through sequential and site-selective modifications. While detailed experimental data in the public domain is sparse, its chemical properties can be reliably inferred from the foundational principles of organic chemistry. This guide provides the necessary technical framework for researchers to confidently incorporate this versatile building block into their synthetic programs, paving the way for the discovery of next-generation therapeutics.
References
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Sunway Pharm Ltd. (n.d.). 5-Bromo-4-chloronicotinic acid. Retrieved January 5, 2026, from [Link]
